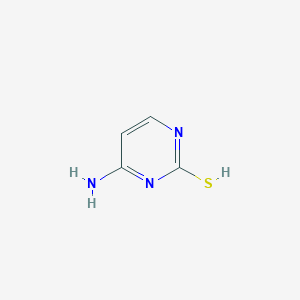

2-Thiocytosine

Description

Contextualization within Thio-substituted Nucleobases Research

Thio-substituted nucleobases, or thiobases, are derivatives of the standard DNA and RNA bases (adenine, guanine (B1146940), cytosine, thymine, and uracil) in which a carbonyl oxygen atom is replaced by a sulfur atom. nih.gov This seemingly subtle structural modification leads to a dramatic shift in their photophysical behavior. nih.gov Unlike canonical nucleobases, which are known for their photostability due to rapid, radiationless deactivation to the ground state after absorbing UV light, thiobases exhibit a highly efficient intersystem crossing (ISC) to the triplet excited state. nih.govnih.gov This characteristic is largely attributed to the "heavy-atom effect" of the sulfur atom, which enhances spin-orbit coupling. nih.gov

The study of thiobases is a vibrant area of research, motivated by their natural occurrence and therapeutic potential. Thionated nucleosides have been identified in the transfer RNAs (tRNAs) of organisms across all domains of life. nih.gov Their unique photochemical properties make them attractive candidates for applications as photosensitizers in photodynamic therapy and as molecular tools in biotechnology. nih.govnih.gov

Within this context, 2-thiocytosine (B14015) (2TC) presents a particularly interesting case. nih.gov Its photophysical properties have been explored less extensively than those of other pyrimidine (B1678525) thiobases, such as the thiouracils. nih.gov A key feature of this compound is its complex tautomerism, which is highly dependent on its environment. Theoretical studies have shown that while the amino-thiol tautomer is more stable in the gas phase, the 1H-amino-thione form is the predominant species in polar solvents. nih.govacs.org This contrasts with thiouracils, which typically exist in the keto-thione form in both gas and solution phases. nih.gov This environment-dependent behavior is central to understanding its function in different chemical and biological systems.

Historical Perspectives on Thio-substituted Pyrimidine Studies

The field of thio-substituted pyrimidine research gained significant momentum following the discovery of sulfur-containing nucleosides in natural tRNA in 1965. nih.gov This finding prompted extensive investigation into the synthesis, structure, and biological activity of these modified bases. nih.gov Researchers began to explore the consequences of replacing oxygen with sulfur in pyrimidine rings, leading to a deeper understanding of their altered chemical properties and biological roles. nih.govresearchgate.net

From a prebiotic chemistry perspective, thio-pyrimidines like this compound are considered to have potentially played a crucial role in the origins of life, specifically in the abiotic synthesis of nucleic acids and the formation of the first RNA molecules. nih.gov The long-standing interest in the biological effects of thio-pyrimidines is exemplified by the medical use of propylthiouracil, a thiouracil derivative, for treating hyperthyroidism since the 1940s. wikipedia.org The advancement of the fine chemical industry since the late 1970s has further propelled research by enabling the synthesis of a wide array of complex organic molecules, including various nucleobase analogues for detailed study. wikipedia.org

Significance in Nucleic Acid Chemistry and Molecular Biology

This compound holds considerable significance due to its distinct properties that can influence nucleic acid structure and function. nih.gov Its incorporation into DNA has been shown to potentially induce point mutations and decrease the stability of the double helix. nih.gov This has implications for its potential application as an anticancer agent, with some this compound derivatives demonstrating significant cytotoxic activity, even in cell lines resistant to conventional drugs like cisplatin. nih.govresearchgate.net

The molecule's photochemistry is of paramount importance. In solution, the dominant thione tautomer undergoes efficient intersystem crossing to a long-lived triplet state, a property essential for its function as a photosensitizer. nih.govrsc.org Conversely, in the gas phase, the thiol form prevails, which deactivates through ultrafast internal conversion. nih.govrsc.org This tautomer-specific photodynamic behavior is a key area of ongoing research. nih.govrsc.orgresearchgate.net

The interaction of this compound with its immediate environment, particularly water, is critical to its biological function. nih.gov Studies have revealed that interactions with water molecules can facilitate water-chromophore electron transfer (WCET), a process that can influence its nonradiative decay pathways. nih.govarxiv.org Advanced spectroscopic and computational methods have been employed to study these solvatochromic effects, providing insight into how solvents alter the molecule's UV absorption spectrum and behavior in biological milieus. acs.org

In the broader field of molecular biology, thionated nucleosides are valuable tools. They serve as fluorescent probes and are used in DNA nanotechnology to control base pairing. nih.gov Furthermore, the enhanced resistance of thio-modified oligonucleotides, such as 4'-thioRNA, to degradation by nucleases makes them promising candidates for the development of therapeutic nucleic acids. oup.comchemrxiv.org

Data Tables

Table 1: Tautomeric Forms of this compound this compound can exist in different tautomeric forms, primarily the amino-thione and amino-thiol forms. The equilibrium between these forms is highly dependent on the solvent environment. acs.orgresearchgate.net

| Tautomer Name | Structure | Predominance |

| 1H-amino-thione |  | Polar Solvents (e.g., Water, Methanol) acs.org |

| amino-thiol |  | Gas Phase nih.govacs.org |

Table 2: Spectroscopic Properties of this compound in Various Solvents The UV absorption spectrum of this compound shows significant shifts depending on the solvent, a phenomenon known as solvatochromism. The table below shows the position of the lowest-energy absorption band maximum in different solvents. acs.org

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_max) |

| Ethyl acetate (B1210297) (EtOAc) | 6.02 | ~300 nm |

| Acetonitrile (B52724) (ACN) | 37.5 | ~296 nm |

| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | ~298 nm |

| Ethanol (B145695) (EtOH) | 24.5 | ~293 nm |

| Methanol (B129727) (MeOH) | 32.7 | ~292 nm |

| Water (H₂O) | 78.4 | ~289 nm |

Table 3: Calculated Relative Energies of this compound Tautomers Quantum chemistry calculations show a reversal in the stability of this compound tautomers between the gas phase and solution. The 1H-amino-thione form is significantly stabilized by polar solvents. acs.org

| Tautomer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) |

| amino-thiol (rotamer B) | 0.00 | 9.07 |

| amino-thiol (rotamer C) | 0.44 | 10.16 |

| 1H-amino-thione (A) | 5.23 | 0.00 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Thiocytosine

Established Synthetic Pathways for 2-Thiocytosine (B14015)

The primary synthetic strategies for this compound revolve around the direct thionation of cytosine or uracil (B121893) precursors, or the chemical conversion of related thiopyrimidines. These methods leverage fundamental organic chemistry reactions tailored for heterocyclic compounds.

The pyrimidine (B1678525) ring is generally susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions, due to the electron-withdrawing nature of the ring nitrogen atoms. bhu.ac.in The synthesis of this compound can be achieved through a nucleophilic substitution reaction where a suitable leaving group at the 2-position of a pyrimidine ring is displaced by a sulfur nucleophile.

Several specific protocols for synthesizing this compound and its nucleosides have been refined over the years. These methods vary in their starting materials, reagents, and reaction conditions, leading to differences in yield and purity.

Acylation of the exocyclic amino group of this compound nucleosides is a key transformation, often employed to create prodrugs or to serve as a protecting group strategy in oligonucleotide synthesis. google.com A common procedure involves reacting the this compound nucleoside with an acylating agent, such as an acyl chloride or anhydride.

For instance, 4-N-acyl-2-thiocytosine arabinosides can be synthesized by first dissolving the parent this compound arabinoside in pyridine (B92270). google.com To prevent unwanted reactions at the sugar's hydroxyl groups, a silylating agent like chlorotrimethylsilane (B32843) is added. Following this protection step, the acyl chloride (e.g., nonanoyl chloride) is introduced to acylate the 4-amino group. google.com This method is effective for producing N-acylated derivatives with potential applications in medicine and nucleic acid chemistry. google.com

| Starting Material | Acylating Agent | Key Reagents & Solvents | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| This compound arabinoside | Nonanoyl chloride | Pyridine, Chlorotrimethylsilane | Stir at room temperature for 15 hours | 4-N-nonanoyl-2-thiocytosine arabinoside | google.com |

| This compound arabinoside | Lauroyl chloride | Pyridine, Chlorotrimethylsilane | React at room temperature for 1.5 hours | 4-N-lauroyl-2-thiocytosine arabinoside | google.com |

Phosphorus pentasulfide (P₂S₅, molecular formula P₄S₁₀) and its derivatives, like Lawesson's reagent, are powerful thionating agents used to convert carbonyl groups into thiocarbonyls. wikipedia.orgsigmaaldrich.com This reaction is a cornerstone for the synthesis of thiopyrimidines from their more common oxo-analogs.

A notable example is the synthesis of 5-fluoro-2-thiocytosine (B1239711), where 5-fluorocytosine (B48100) is heated under reflux with Lawesson's reagent in dioxane for 16 hours, achieving a high yield of 90%. tandfonline.com Similarly, P₂S₅ has been used effectively in the thionation of other pyrimidine nucleosides. The synthesis of a 4-thiouridinic compound from its corresponding uridine (B1682114) precursor via thiolation with P₂S₅ resulted in a 72% yield. nih.gov These protocols demonstrate the utility of phosphorus-sulfur reagents in accessing thiopyrimidines, although the reaction conditions often require elevated temperatures and careful handling due to the nature of the reagents. tandfonline.comnih.gov

| Starting Material | Thiolating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Fluorocytosine | Lawesson's reagent | 1,4-Dioxane | Reflux for 16 hours | 5-Fluoro-2-thiocytosine | 90% | tandfonline.com |

| Ribose-protected uridine derivative | Phosphorus pentasulfide (P₂S₅) | Not specified | Not specified | Ribose-protected 4-thiouridine | 72% | nih.gov |

A highly effective and direct route to this compound nucleosides is the ammonolysis of 2-thiouracil (B1096) nucleosides. acs.orgscilit.com This chemical transformation converts the C4-carbonyl group of the 2-thiouracil ring into the C4-amino group of this compound. The reaction is typically performed under mild conditions, making it a valuable synthetic tool.

The process involves treating a 2-thiouracil nucleoside, often with protecting groups on the sugar moiety, with ammonia (B1221849) in a solvent like methanol (B129727). researchgate.net For example, sugar-peracetylated 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiouracils undergo efficient ammonolysis with ammonia in methanol at temperatures ranging from 0°C to 23°C over 16 hours to yield the corresponding this compound nucleosides. researchgate.netresearchgate.net An alternative but related pathway involves the amination of 2,4-dithiouracil nucleosides, which also yields this compound nucleosides. tandfonline.com

| Starting Material | Key Reagents & Solvents | Reaction Conditions | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Sugar-peracetylated 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiouracils | Ammonia (NH₃), Methanol (MeOH) | 0°C to 23°C for 16 hours | 1-(β-d-pyranosyl)-6-aryl-5-cyano-2-thiocytosines | Efficient and direct conversion | researchgate.net |

| Blocked 3',5'-di-O-p-toluyl-2'-deoxy-2,4-dithiouridines | Ammonia (NH₃), Methanol (MeOH) | Elevated temperature | 2'-Deoxy-2-thiocytidine derivatives | Amination of a dithio precursor | tandfonline.com |

For acylation reactions to be suitable for industrial-scale production, they must utilize accessible reagents, simple purification steps, and result in high yields. The N-acylation of this compound nucleosides, as described in patent literature, provides a framework for such scalable procedures. google.com The use of common solvents like pyridine and standard acylating agents such as acyl chlorides makes the process adaptable for larger scales. google.com

Industrial acylation often involves careful control of reaction parameters to maximize selectivity and yield. chemcess.com In the context of nucleoside chemistry, this includes the strategic use of silylating agents to temporarily protect reactive hydroxyl groups, thereby directing the acylation to the desired exocyclic amino group. google.com The reaction workup, which can involve simple extraction and crystallization, further adds to the industrial viability of these methods. google.com The synthesis of 4-N-acyl-2-thiocytosine arabinoside, intended for use as an active ingredient in anticancer agents, highlights the practical and industrial relevance of these acylation procedures. google.com

Prebiotic Synthesis Routes and Implications

The investigation into the origins of life often involves exploring plausible prebiotic pathways for the synthesis of essential biomolecules, including the components of nucleic acids. This compound has been identified as a product of potential prebiotic chemical reactions. This synthesis is considered a potentially significant prebiotic source of 2-thiopyrimidines. nih.govnasa.govscience.gov

One proposed prebiotic route to this compound involves the reaction of thiourea (B124793) with cyanoacetaldehyde. nih.govnasa.govacs.org This condensation reaction is analogous to the reaction of guanidine (B92328) with cyanoacetaldehyde, which produces 2,4-diaminopyrimidine. nih.govnasa.gov However, studies have shown that the yields of this compound from the thiourea reaction are significantly lower than the pyrimidine yields obtained with guanidine or urea (B33335) under similar conditions. nih.govnasa.govacs.org The prebiotic availability of cyanoacetaldehyde is linked to its precursor, cyanoacetylene, which can be generated from electric discharges in reducing atmospheric conditions. nih.govnasa.govscience.gov Once formed, this compound can undergo hydrolysis to yield thiouracil and cytosine, which in turn hydrolyzes to uracil. nih.govnasa.govacs.org

The "drying lagoon model" provides a context for how such prebiotic syntheses could have occurred on early Earth. nih.govnasa.govscience.govacs.org This model posits that dilute solutions of reactants, such as those in a shallow body of water, could become highly concentrated through evaporation. nih.govacs.org Reactions that proceed with low yields in dilute conditions can be driven forward more effectively in these concentrated environments. nih.govnasa.gov The applicability of this model was demonstrated in experiments where dilute solutions of cyanoacetaldehyde and guanidine hydrochloride were evaporated over time, resulting in the synthesis of pyrimidines. nih.govnasa.gov These findings suggest that environments like drying lagoons and beaches could have served as primary locations for key prebiotic syntheses, including the formation of this compound and its derivatives. nih.govnasa.govscience.gov

Derivatization Strategies and Analogue Synthesis

Chemical modification of nucleoside analogues is a common strategy to alter their biological and physicochemical properties. In the case of 1-(β-D-arabinofuranosyl)-2-thiocytosine (AraSC), a sulfur-substituted derivative of arabinosylcytosine (AraC), various derivatives have been synthesized to serve as potential prodrugs. pharm.or.jp These modifications involve creating ester, amide, or phosphodiester linkages. pharm.or.jp

5'-O-Acylation of Arabinofuranosyl-2-Thiocytosine (AraSC)

A key derivatization strategy for AraSC is the acylation of the 5'-hydroxyl group of the arabinofuranose sugar moiety. This modification results in the formation of 5'-O-acyl derivatives, which can function as prodrugs that may regenerate the parent compound, AraSC, through hydrolysis in the body. pharm.or.jp

The synthesis of 5'-O-acyl derivatives of AraSC has been achieved under specific laboratory conditions. pharm.or.jp A general procedure involves dissolving AraSC in a suitable solvent, such as N,N-dimethylacetamide, and then adding the appropriate acyl chloride. pharm.or.jp

Table 1: General Reaction Conditions for 5'-O-Acylation of AraSC

| Parameter | Condition |

|---|---|

| Starting Material | 1-(β-D-Arabinofuranosyl)-2-thiocytosine (AraSC) |

| Solvent | N,N-dimethylacetamide |

| Acylating Agent | Acyl chloride (e.g., octanoyl chloride) |

| Reaction Time | 2 days |

| Temperature | Room Temperature |

| Work-up | Addition of water, partitioning between ethyl acetate (B1210297) and aq. NaHCO₃ |

| Purification | Silica gel column chromatography |

This data is based on a general procedure for synthesizing 5'-O-acyl derivatives. pharm.or.jp

Following this procedure, the synthesis of 1-(5'-O-Octanoyl-β-D-arabinofuranosyl)-2-thiocytosine resulted in a reported yield of 77%. pharm.or.jp

To explore a range of chemical properties, a variety of derivatives of AraSC have been synthesized, including esters, amides, and phosphodiesters. pharm.or.jpnih.gov A study detailed the synthesis of sixteen such derivatives. nih.gov

Acyl Derivatives (Esters): Besides the 5'-O-acyl derivatives, 3'-O-acyl esters have also been synthesized. pharm.or.jpnih.gov

Amide Derivatives: N⁴-acyl derivatives are created by reacting AraSC with an acyl chloride in pyridine after treatment with trimethylchlorosilane. pharm.or.jp This modification targets the exocyclic amino group of the thiocytosine base. pharm.or.jpnih.gov

Phosphodiester Derivatives: 5'-O-(O-alkylphosphate) derivatives are synthesized by reacting AraSC with phosphoryl chloride in trimethylphosphate, followed by the addition of an appropriate alcohol. pharm.or.jp This introduces a phosphate (B84403) group at the 5' position, linked to an additional alkyl group. pharm.or.jpnih.gov

Table 2: Synthesized Classes of AraSC Derivatives

| Derivative Class | Linkage Type | Position of Modification |

|---|---|---|

| 5'-Esters | Ester | 5'-hydroxyl of the sugar |

| 3'-Esters | Ester | 3'-hydroxyl of the sugar |

| N⁴-Amides | Amide | N⁴-amino group of the base |

| 5'-Phosphodiesters | Phosphodiester | 5'-hydroxyl of the sugar |

This table summarizes the classes of sixteen derivatives of AraSC that were synthesized in one study. nih.gov

Synthesis of 2'-Deoxynucleosides of this compound and 5-Fluoro-2-Thiocytosine

The synthesis of 2'-deoxynucleosides of this compound and its 5-fluoro derivative can be accomplished through two primary routes: direct condensation of the modified base with a deoxyribose derivative, and chemical transformation of a pre-formed nucleoside. tandfonline.com

Nucleoside Condensation Methods

The direct condensation method involves the reaction of a silylated this compound or 5-fluoro-2-thiocytosine with a protected deoxyribose derivative. Silylation of the pyrimidine base is a critical step to ensure efficient condensation. For 5-fluoro-2-thiocytosine, standard silylation conditions using a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TCS) can be employed to yield the silylated product. tandfonline.com However, achieving effective silylation of this compound itself can be more challenging and may require optimized conditions, such as using a higher excess of the silylating agents. tandfonline.com

Once the base is silylated, it is condensed with a protected sugar, such as 2-deoxy-3,5-di-O-p-toluyl-D-ribofuranosyl chloride, typically in the presence of a Lewis acid catalyst like tin tetrachloride (SnCl₄) in a solvent like dichloroethane. tandfonline.comresearchgate.net This reaction generally produces a mixture of α and β anomers, which require subsequent separation. The final step involves the removal of the protecting groups (e.g., toluyl groups) using a basic solution like methanolic ammonia to yield the free 2'-deoxynucleosides. tandfonline.comresearchgate.net

Table 1: Nucleoside Condensation for 2'-Deoxy-2-thiocytosine Analogues

| Base | Silylation Conditions | Condensation Partner | Catalyst/Solvent | Key Steps |

|---|---|---|---|---|

| 5-Fluoro-2-thiocytosine | HMDS/TCS | 2-Deoxy-3,5-di-O-p-toluyl-D-ribofuranosyl chloride | SnCl₄ / Dichloroethane | Silylation, Condensation, Deprotection with NH₃/MeOH |

Amination of 2,4-Dithiouracil Nucleosides

An alternative and often complementary route to 2'-deoxy-2-thiocytosine nucleosides is the amination of the corresponding 2,4-dithiouracil nucleosides. tandfonline.com This method involves the initial synthesis of a 2,4-dithiouracil nucleoside, which is then selectively aminated at the C4 position.

The synthesis of the 2,4-dithio intermediate can be achieved by thiation of a corresponding 2-thiouridine (B16713) derivative using a thionating agent like Lawesson's reagent in a solvent such as dioxane. tandfonline.com The resulting blocked 2,4-dithionucleoside is then subjected to amination. This is typically carried out by treatment with methanolic ammonia at an elevated temperature in a sealed vessel. tandfonline.com This process converts the 4-thio group into an amino group, yielding the desired 2-thio-2'-deoxycytidine (B589604) nucleoside. tandfonline.comacs.org This method has been shown to produce products identical to those obtained via the condensation route. tandfonline.com

Table 2: Synthesis via Amination of 2,4-Dithiouracil Nucleosides

| Starting Nucleoside | Reagent for Thiation | Intermediate | Amination Conditions | Final Product |

|---|---|---|---|---|

| 3',5'-di-O-p-toluyl-2'-deoxy-2-thiouridine | Lawesson reagent / Dioxane | Blocked 2,4-dithionucleoside | NH₃-MeOH / Elevated Temperature | 2'-Deoxy-2-thiocytidine |

Formation of Pyrimidinophanes and Macrocyclic Analogues

This compound serves as a valuable building block in the synthesis of complex macrocyclic structures known as pyrimidinophanes. These molecules incorporate pyrimidine rings into a larger cyclic framework, often linked by polymethylene spacers. researchgate.netresearchgate.net The synthesis typically involves the reaction of a disodium (B8443419) salt of a bis(thiocytosinyl) derivative with an appropriate dihalide, such as a dibromoalkane, in a solvent like dimethylformamide (DMF). kpfu.ru

For instance, pyrimidinophanes containing two this compound units and one uracil moiety have been prepared. researchgate.net The length of the polymethylene chains linking the nucleobases can be varied to control the size and conformation of the resulting macrocycle. researchgate.net These macrocyclic compounds exhibit interesting properties, such as high selectivity for the extraction of silver (Ag⁺) ions. researchgate.netresearchgate.net The sulfur atom in the this compound ring plays a crucial role in the metal-binding properties of these pyrimidinophanes. researchgate.net To improve solubility and explore biological activity, these macrocycles can be further modified, for example, by quaternization of the nitrogen atoms in the pyrimidine rings to form amphiphilic macrocyclic salts. kpfu.ru

Generation of Other Thio-substituted Pyrimidine Analogues (e.g., 2-Thiouracils)

This compound can be chemically transformed into other thio-substituted pyrimidine analogues, most notably 2-thiouracil. The hydrolysis of this compound can lead to the formation of 2-thiouracil. nasa.gov This conversion involves the replacement of the C4-amino group with a carbonyl group.

Conversely, the direct ammonolysis of 2-thiouracil nucleosides provides a pathway to this compound nucleosides. acs.orgscilit.com This reaction, typically performed using ammonia in methanol, efficiently converts the 4-carbonyl group of a 2-thiouracil nucleoside into the 4-amino group of a this compound nucleoside. scilit.comresearchgate.net This interconversion highlights the chemical relationship between these two important classes of thio-substituted pyrimidines and provides synthetic flexibility in accessing different analogues. The synthesis of 2-thiouracil itself can be achieved through various cyclocondensation reactions, for example, by reacting the sodium salt of ethyl formyl acetate with thiourea. ekb.eg

Synthesis of 4'-Thioribonucleosides and Related Oligomers

The replacement of the furanose ring oxygen (O4') with a sulfur atom creates 4'-thionucleosides, a class of analogues with significant biological potential due to enhanced nuclease resistance. researchgate.net The synthesis of 4'-thio-2'-deoxycytidine and its oligomers is a multi-step process that begins with the synthesis of a suitable 4-thiopentofuranose sugar. acs.orgacs.org

A common strategy involves the synthesis of a key intermediate like 1-O-acetyl-2-deoxy-3,5-di-O-benzyl-4-thio-D-erythro-pentofuranose. researchgate.net This 4'-thio sugar can then be coupled with a silylated nucleobase, including protected cytosine derivatives, using Vorbrüggen-type glycosylation conditions. mdpi.com Another approach starts from L-lyxose, which is converted in several steps to 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose. nih.govnih.gov This thiosugar is then glycosylated with the desired base, followed by deprotection and subsequent conversion into phosphoramidite (B1245037) building blocks suitable for automated DNA or RNA synthesis. nih.govnih.gov These 4'-thiocytidine phosphoramidites can be incorporated into oligonucleotides, which have been shown to increase the thermal stability of the resulting duplexes. nih.govnih.gov

Table 3: General Strategy for 4'-Thionucleoside Synthesis

| Starting Material | Key Intermediate | Glycosylation Method | Final Steps | Application |

|---|---|---|---|---|

| L-Lyxose | 1,5-di-O-acetyl-2,3-di-O-benzoyl-4-thio-D-ribofuranose | Silylation of base, glycosylation with SnCl₄ | Deprotection, Phosphoramidite synthesis | Incorporation into RNA oligomers |

Molecular Structure, Tautomerism, and Conformational Analysis of 2 Thiocytosine

Tautomeric Equilibria and Relative Stabilities

Like its canonical counterpart, cytosine, 2-Thiocytosine (B14015) can exist in several tautomeric forms. researchgate.net Theoretical calculations and experimental studies have established that the equilibrium between these forms shifts dramatically depending on the surrounding medium. nih.govresearchgate.net

In the isolated, gas phase, the amino-thiol tautomer of this compound is the most stable form. nih.govrsc.org Specifically, the amino-thiol cis form (T2b) has been identified as the most stable tautomer in the isolated state. nih.gov This preference has been confirmed by both theoretical calculations and matrix isolation experiments. nih.gov Unlike other pyrimidine (B1678525) thiobases, such as the thiouracils, which exist in the thione form in both gas and solution phases, this compound's dominance of the thiol form in the gas phase makes it unique. nih.gov The stability of the six main tautomers in the vapor phase follows the sequence: TC3 (amino-thiol) > TC1 (amino-thione) > TC2 > TC4 > TC5 > TC6. researchgate.net

The energetic landscape shifts significantly in condensed phases. In the solid state, the amino-thione tautomer (TC1) becomes the most stable form. researchgate.netnih.gov X-ray analysis reveals that the crystal unit cell is composed exclusively of molecules in the 1H-amino-thione tautomeric form. nih.gov

This preference for the amino-thione form extends to solutions. Studies investigating the effects of various solvents have shown that the 1H-amino-thione tautomer is the most abundant form in polar protic and aprotic solvents. nih.govacs.org It is predicted to be the only significant tautomer present in acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), methanol (B129727), and water. nih.govacs.org In a less polar solvent like ethyl acetate (B1210297), there is a minor possibility of the amino-thiol form being present in small amounts, but the amino-thione form still strongly predominates. nih.govacs.org

The dominance of specific tautomers in different phases is governed by their relative energies. In the gas phase, the amino-thiol form is energetically favored, with other tautomers being at least 5 kcal/mol higher in energy. acs.org The energy difference between the two most stable gas-phase tautomers, the amino-thiol cis (T2b) and trans (T2a) forms, is approximately 1.15 kJ/mol. nih.gov In contrast, the amino-thione (T1) tautomer is about four times less stable than the equivalent oxo-form of cytosine in the gas phase, indicating it is unlikely to be present in significant amounts in a gas-phase sample of 2-TC. nih.gov

The following table summarizes the calculated relative stabilities of the main this compound tautomers in the gas phase.

| Tautomer | Structure Name | Relative Energy (kcal/mol) |

| TC3 / T2b | Amino-thiol | 0 researchgate.net |

| TC1 | Amino-thione | >5.0 acs.orgrsc.org |

| TC2 | Amino-thiol (trans) | Higher than TC1 researchgate.net |

| TC4 | Imino-thione | Higher than TC2 researchgate.net |

| TC5 | Imino-thione | Higher than TC4 researchgate.net |

| TC6 | 3H-amino-thione | Higher than TC5 researchgate.net |

Note: Energies are relative to the most stable tautomer. Data is compiled from multiple theoretical studies; exact values may vary with the computational method.

Hydrogen Bonding Patterns and Intermolecular Interactions

The crystal structure of this compound exhibits a clear hierarchical organization driven by hydrogen bonding. researchgate.net The fundamental building block is a supramolecular synthon, a dimer formed by two 2-TC molecules linked by strong hydrogen bonds. researchgate.netresearchgate.net

This hierarchy can be described as follows:

Molecules to Dimers: Two independent 2-TC molecules are linked in a nearly planar arrangement by two strong hydrogen bonds: N(1)-H···N3 and N4-H···S. nih.govresearchgate.net

Dimers to Ribbons: These dimer synthons are then linked to neighboring dimers through a similar pattern of intermolecular interactions, forming extended ribbons. researchgate.netresearchgate.net The bonds linking these dimers into a ribbon are N(1)-H(1)...N(3') and N(4')-H(4')...S(2). researchgate.net

Ribbons to Stacks: Finally, these ribbons are linked together by significantly weaker N-H...S and C-H...C hydrogen bonds, creating a stacked, layered structure. researchgate.netresearchgate.net

This molecules-dimers-ribbons-stacks hierarchy is a direct reflection of the progressively weaker bond energies at each level of organization. researchgate.net

The strength of the intermolecular interactions within the this compound crystal has been quantitatively analyzed. The interactions responsible for forming the primary dimer are the strongest. The subsequent interactions that link these dimers into ribbons and then stack the ribbons are progressively weaker. researchgate.net

The table below details the key hydrogen bonds and their estimated strengths within the crystalline structure of this compound.

| Interaction Type | Bond | Bond Length (Å) | Estimated Energy (kJ/mol) | Structural Role |

| Strong H-Bond | N(1')-H(1')...N(3) | - | -23.18 | Dimer Formation researchgate.net |

| Strong H-Bond | N(4)-H(4)...S(2') | - | -17.13 | Dimer Formation researchgate.net |

| Weak H-Bond | C(6)-H(6)...S(2'') | 3.532 | -9.43 | Dimer Formation researchgate.net |

| Intermediate H-Bond | N(1)-H(1)...N(3') | 3.114 | -16.10 | Ribbon Formation (linking dimers) researchgate.net |

| Intermediate H-Bond | N(4')-H(4')...S(2) | 3.408 | -13.95 | Ribbon Formation (linking dimers) researchgate.net |

| Weak H-Bond | N(4)-H(4)...S(2') | 3.466 | -3.17 | Stack Formation (linking ribbons) researchgate.net |

| Weak H-Bond | N(4)-H(4)...S(2') | 3.551 | -8.01 | Stack Formation (linking ribbons) researchgate.net |

| Weak H-Bond | C(5)-H(5)...S(2') | 4.037 | -2.85 | Stack Formation (linking ribbons) researchgate.net |

| Weak H-Bond | C(5)-H(5)...C(6') | 3.688 | -3.99 | Stack Formation (linking ribbons) researchgate.net |

Data sourced from Quantum Theory of Atoms in Molecules (QTAIM) and Density Functional Theory (DFT) calculations. researchgate.net

Non-Hydrogen Bonding Intermolecular Interactions in Crystalline Structures

Analysis of the crystal structure reveals several key non-hydrogen bonding interactions, which are primarily van der Waals forces and π-π stacking interactions. researchgate.net Between layered dimers, a number of π-π interactions involving non-hydrogen atoms have been identified. researchgate.net These are considered to be purely van der Waals in nature. researchgate.net For instance, interactions between the nitrogen atom N1 of one molecule and the nitrogen atom N3 or the carbon atom C5 of a neighboring molecule, as well as between the N3 atom and the sulfur atom S2, have been detected. researchgate.net These interactions, along with their respective distances and estimated energies, highlight the complexity of the forces at play in the solid state. researchgate.net

Additionally, weak C-H...S and C-H...C interactions contribute to the cohesion between adjacent molecular ribbons. researchgate.net Specifically, a C(5)-H(5)...S(2') bond and two C(5)-H(5)...C(6') type interactions have been noted, further demonstrating the intricate network of forces that stabilize the crystalline form of this compound. researchgate.net

Table 1: Non-Hydrogen Bonding Intermolecular Interactions in Crystalline this compound

| Interaction Type | Atoms Involved | Distance (Å) | Estimated Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| π-π (van der Waals) | N(1)...N(3”) | 4.094 | -1.14 | researchgate.net |

| π-π (van der Waals) | N(1)...C(5”) | 3.411 | -4.06 | researchgate.net |

| π-π (van der Waals) | N(3)...S(2”) | 3.516 | -4.01 | researchgate.net |

| Weak H-Bond | C(5)-H(5)...S(2') | 4.037 | -2.85 | researchgate.net |

| Weak H-Bond | C(5)-H(5)...C(6') | 3.688 | -3.99 | researchgate.net |

| Weak H-Bond | C(5')-H(5')...C(6) | 3.943 | -1.91 | researchgate.net |

Molecular Geometry and Conformational Dynamics

Sulphur Atom's Influence on Molecular Structural Parameters

The substitution of the C2 oxygen atom in cytosine with a sulfur atom to form this compound induces significant changes in the molecule's structural parameters. The primary influence stems from the lower electronegativity and larger size of the sulfur atom compared to oxygen. mdpi.com

This substitution directly impacts the C2 position. The C=S bond in this compound is substantially longer than the C=O bond in cytosine, with an experimental C-S bond length of approximately 1.701 Å, compared to the C=O double-bond character of 1.24 Å in cytosine. mdpi.com This elongation leads to a subsequent shortening of the adjacent N1-C2 and C2-N3 bonds within the pyrimidine ring. mdpi.com

Furthermore, the reduced electronegativity of sulfur compared to oxygen alters the electronic distribution within the molecule. The positive atomic charge on the C2 carbon is significantly decreased in this compound. mdpi.com Consequently, the negative charges on the neighboring N1 and N3 nitrogen atoms also experience a large decrease due to a reduced electronic charge flow from the C2 atom. mdpi.com This redistribution of electron density is a key factor in the altered intermolecular interaction capabilities of this compound compared to its canonical counterpart. mdpi.com

Planarity and Non-Planarity of Optimized Structures

Computational studies on the various tautomers of this compound have shown that their optimized structures are generally planar. However, when this compound molecules assemble into larger structures, such as the tetramer forms found in solid-state crystal simulations, deviations from planarity can occur. mdpi.com

While the fundamental geometric arrangement in these tetramers is similar to that of cytosine, the substitution of oxygen with sulfur leads to a loss of coplanarity between the interacting this compound molecules. mdpi.com This is attributed to the weaker intermolecular hydrogen bonds formed by this compound, a direct consequence of the sulfur atom's lower electronegativity. mdpi.com The arrangement of molecules in the crystal of this compound is therefore more complex than that of cytosine, in part due to the existence of two inequivalent molecules within the elementary cell, which contributes to this departure from perfect planarity in the larger assembly. researchgate.net

Dipole Moment Characteristics and Comparative Analysis with Cytosine

In a comparative analysis, the calculated dipole moment for the most stable gas-phase tautomer of this compound was found to be 4.205 D. mdpi.comnih.gov This is substantially lower than the calculated dipole moment for the corresponding tautomer of cytosine, which is 5.793 D. mdpi.comnih.gov This large decrease is a direct result of the reduced polarity of the C=S bond compared to the C=O bond and the subsequent redistribution of atomic charges throughout the pyrimidine ring. mdpi.com The dipole moment of the this compound (in TC1 form) is noted to be higher than that of a cluster built from TC1 forms (8.67 and 8.70 D versus 3.09 D). researchgate.net

Table 2: Comparative Dipole Moments of this compound and Cytosine

| Compound | Calculated Dipole Moment (D) | Reference |

|---|---|---|

| This compound | 4.205 | mdpi.com, nih.gov |

| Cytosine | 5.793 | mdpi.com, nih.gov |

Solvation Effects on Structure and Tautomerism

Microsolvation Models and Explicit Solvent Interactions

To understand the behavior of this compound in a biological, aqueous environment, it is crucial to consider the effects of the solvent. Microsolvation models offer a powerful computational approach for this purpose. These models move beyond treating the solvent as a continuous medium (implicit models) and instead involve the inclusion of a specific number of individual solvent molecules—in this case, water—explicitly in the quantum mechanical calculation. researchgate.netyoutube.com This method is particularly important when specific solute-solvent interactions, such as hydrogen bonding, are expected to play a dominant role. researchgate.net

For this compound, the effect of explicit water molecules on its geometry and tautomeric stability has been analyzed by surrounding the molecule with up to 30 water molecules, which corresponds to the first and second hydration shells. mdpi.comnih.gov These studies using explicit solvent interactions provide a more detailed and physically realistic picture of how the immediate solvent environment influences the solute's properties. nih.gov The spectral evolution of products in solution can serve as a probe for the reorganization of the solvent that is induced by chemical processes. nih.gov

Influence of Protic versus Aprotic Solvents on Ground-State Geometry

The ground-state geometry of this compound in solution is significantly influenced by the surrounding solvent, primarily due to the stabilization of different tautomeric forms. Research combining experimental and theoretical techniques has shown a distinct preference for one tautomer in solution, regardless of whether the solvent is protic or aprotic. nih.govrsc.org

In the gas phase, the amino-thiol tautomer of this compound is the most stable form. nih.govrsc.org However, this preference dramatically shifts in solution. In a range of solvents including polar aprotic solvents like acetonitrile (ACN) and dimethyl sulfoxide (DMSO), and polar protic solvents such as ethanol (EtOH), methanol (MeOH), and water, the 1H-amino-thion tautomer is the most stable and, consequently, the predominant form. nih.govrsc.org This stabilization in solution is so significant that the 1H-amino-thion form is predicted to be the only tautomer present in acetonitrile, dimethyl sulfoxide, ethanol, methanol, and water. rsc.org

Theoretical calculations of the relative energies of this compound tautomers confirm the stability of the 1H-amino-thion form in various solvents compared to the gas phase (vacuum). nih.gov While the amino-thiol form is more stable in a vacuum by at least 5 kcal/mol, the 1H-amino-thion form becomes the lowest-energy tautomer in all tested solvents. nih.gov An exception is noted for ethyl acetate, a less polar solvent, where a small percentage of the amino-thiol form may still be present. nih.gov The stabilization of the thione form in solution is a critical factor determining the molecule's ground-state geometry and its subsequent photophysical properties. rsc.org

The interaction between this compound and the solvent molecules can be understood through both implicit and explicit solvent effects. nih.govresearchgate.net While the dipole moments of the molecule's excited states account for general energy shifts, explicit solvent interactions, such as hydrogen bonding, are key to explaining the specific differences observed in the spectra across various solvents. researchgate.netnih.gov For protic solvents (ethanol, methanol, water) and aprotic solvents (acetonitrile, dimethyl sulfoxide), solvent molecules are positioned to facilitate hydrogen bonds with the N1–H and NH2 groups of this compound. nih.gov This interaction network strongly favors the 1H-amino-thion structure as the most stable ground-state geometry in both solvent types.

Data Tables

Table 1: Relative Energies of this compound Tautomers in Vacuum and Different Solvents

This table displays the calculated relative energies (in kcal/mol) of the different tautomers of this compound. The 1H-amino-thion form is shown to be the most stable (lowest energy) tautomer in all listed solvents.

| Tautomer | Vacuum | Acetonitrile (ACN) | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) | Methanol (MeOH) | Water (H₂O) | Ethyl Acetate (EtOAc) |

| 1H-amino-thion | 5.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |

| Amino-thiol (rotamer B) | 0.0 | 4.1 | 4.8 | 4.1 | 4.1 | 4.2 | 2.5 |

| Amino-thiol (rotamer C) | 0.0 | 4.1 | 4.8 | 4.1 | 4.1 | 4.2 | 2.5 |

| Data sourced from high-level ab initio calculations. nih.gov |

Table 2: Solvents Used in the Analysis of this compound Geometry

This table classifies the solvents used in the studies as either polar protic or polar aprotic.

| Solvent | Formula | Classification |

| Water | H₂O | Polar Protic |

| Methanol | CH₃OH | Polar Protic |

| Ethanol | C₂H₅OH | Polar Protic |

| Acetonitrile | CH₃CN | Polar Aprotic |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic |

| Ethyl Acetate | CH₃COOC₂H₅ | Borderline Polar Aprotic |

| Classification based on the presence of O-H or N-H bonds. masterorganicchemistry.com |

Spectroscopic Characterization and Electronic Structure Investigations

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and tautomeric equilibrium of 2-Thiocytosine (B14015).

Computational methods, particularly Density Functional Theory (DFT), are crucial for the accurate assignment of the complex vibrational spectra of this compound. researchgate.net Studies have employed the B3LYP method with the 6-311++G** basis set to compute the fundamental vibrational frequencies, IR intensities, and Raman activities for neutral this compound, as well as its cationic and anionic forms. researchgate.net The normal modes of vibration are assigned based on the Potential Energy Distribution (PED) derived from normal coordinate analysis. researchgate.net

These theoretical calculations help to distinguish between the different tautomers of 2TC. For instance, the main six tautomers have been optimized at the MP2 and CCSD levels of theory. nih.gov The computed vibrational frequencies, after appropriate scaling, show good agreement with experimental data and allow for a reliable assignment of the observed IR and Raman bands to specific molecular motions like C=S stretching, N-H bending, and ring vibrations. nih.govnih.gov The use of DFT modeling is essential for interpreting the dependence of vibrational structures on molecular geometry and substituent effects. researchgate.net

Table 1: Selected Vibrational Mode Assignments for this compound based on DFT Calculations This table is a representative example based on typical findings in the literature. Exact wavenumbers can vary with the computational model and experimental conditions.

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν(NH₂) | Asymmetric NH₂ stretch | ~3500 |

| ν(NH₂) | Symmetric NH₂ stretch | ~3400 |

| ν(NH) | N-H stretch | ~3200 |

| δ(NH₂) | NH₂ scissoring | ~1650 |

| ν(C=C), ν(C=N) | Ring stretching modes | ~1500 - 1600 |

| ν(C=S) | C=S stretching | ~1100 - 1200 |

| δ(CH) | In-plane CH bending | ~1250 |

| γ(NH) | Out-of-plane NH bending | ~850 |

| γ(C=S) | Out-of-plane C=S bending | ~500 |

Solid-State Simulation for Spectral Interpretation

The vibrational spectrum of this compound is significantly influenced by its physical state. In the solid state, strong intermolecular interactions, such as hydrogen bonding, lead to notable shifts in vibrational frequencies compared to the gas phase. nih.gov Experimental studies on thin polycrystalline films of 2TC reveal strong environmental effects on the IR spectra. nih.gov In these solid-state arrangements, the amino-thione tautomer is found to be the dominant form. nih.gov This contrasts with the isolated state, where the amino-thiol form is more stable. nih.gov Computational simulations of the solid state can help to account for these intermolecular forces and provide a more accurate interpretation of the experimental spectra obtained from crystalline or amorphous samples. chemrxiv.org

Matrix-isolation is a powerful experimental technique used to study molecules in a nearly interaction-free environment. youtube.com In this method, molecules of this compound are trapped within a solid, inert matrix (such as argon or nitrogen) at very low temperatures. youtube.comnih.gov This isolation prevents intermolecular interactions and allows for the characterization of individual tautomers. youtube.com

Infrared spectroscopy of matrix-isolated this compound has been instrumental in identifying its most stable tautomeric form in the absence of environmental effects. nih.gov These studies have unequivocally shown that in an inert gas matrix, this compound exists exclusively in the amino-thiol tautomeric form. nih.gov This experimental finding is supported by ab initio quantum mechanical calculations, which predict the amino-thiol tautomer to be significantly more stable than the amino-thione form in the gas phase. nih.govnih.gov

The substitution of an oxygen atom with sulfur in this compound introduces unique vibrational modes that serve as spectroscopic markers. The C=S stretching vibration is of particular interest. In thione-form derivatives, the C=S stretching mode typically appears in the Raman and IR spectra. nih.gov For this compound, this mode is a key indicator of the thione tautomer's presence. Its frequency is influenced by coupling with other vibrations within the molecule. nih.gov

In the thiol tautomer, the characteristic sulfur-related vibrations are the S-H stretching (ν(S-H)) and S-H bending modes. The S-H stretching band is typically found in the 2550-2600 cm⁻¹ region of the infrared spectrum. mdpi.com The presence or absence of these distinct sulfur-related bands (C=S vs. S-H) provides definitive evidence for the dominant tautomeric form of this compound under different experimental conditions. nih.govnih.gov

Electronic Spectroscopy (UV-Vis Absorption)

Electronic spectroscopy, specifically UV-Vis absorption, probes the electronic transitions within the this compound molecule. The absorption spectrum is characterized by intense bands in the UV region, which are sensitive to the molecular environment. acs.orgnih.gov

Solvatochromism describes the change in a substance's color, or more broadly, its absorption spectrum, when dissolved in different solvents. This compound exhibits significant solvatochromic effects, which have been studied through a combination of experimental measurements and high-level quantum chemistry calculations. acs.orgnih.gov

The UV absorption spectrum of this compound typically shows an intense absorption maximum between 269 and 286 nm and a second maximum between 233 and 242 nm, depending on the solvent. nih.gov A notable trend is observed when moving from polar aprotic solvents to polar protic solvents. nih.gov

Blue Shift: The lowest-energy absorption maximum experiences a hypsochromic (blue) shift in more polar solvents. For example, this peak shifts from 286 nm in ethyl acetate (B1210297) to 269 nm in water. nih.gov This shift indicates that the ground state is more stabilized by polar solvents than the excited state.

Red Shift: Conversely, the high-energy maximum shows a bathochromic (red) shift, moving from 233 nm in acetonitrile (B52724) to 242 nm in water. nih.gov

These shifts are rationalized by considering both general solvent effects, explained by the dipole moments of the excited states, and specific solute-solvent interactions, such as hydrogen bonding. acs.orgnih.govresearchgate.net The explicit interactions with solvent molecules are key to explaining the detailed differences observed in the spectra across various solvents. nih.gov

Table 2: UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents Data extracted from Ashwood et al. (2017). acs.orgnih.gov

| Solvent | Polarity Type | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Ethyl Acetate (EtOAc) | Aprotic | 286 | Not Reported |

| Dimethyl Sulfoxide (B87167) (DMSO) | Aprotic | 284 | Not Reported |

| Acetonitrile (ACN) | Aprotic | 277 | 233 |

| Ethanol (B145695) (EtOH) | Protic | 272 | 239 |

| Methanol (B129727) (MeOH) | Protic | 271 | 240 |

| Water (H₂O) | Protic | 269 | 242 |

Shifts in Absorption Maxima with Solvent Polarity

The electronic absorption spectrum of this compound (2tCyt) is notably sensitive to the polarity of its solvent environment. Experimental studies have revealed significant solvatochromic shifts in its absorption bands. Specifically, the lowest-energy absorption maximum experiences a pronounced blue shift (a shift to higher transition energies) as the solvent polarity increases. d-nb.infonih.govresearchgate.netresearchgate.net

In a comprehensive study, the absorption spectra of this compound were recorded in six different solvents: ethyl acetate (EtOAc), acetonitrile (ACN), dimethyl sulfoxide (DMSO), ethanol (EtOH), methanol (MeOH), and an aqueous phosphate-buffered saline solution (H₂O). d-nb.infonih.gov The results demonstrated a clear trend: the primary absorption maximum shifts from 286 nm in the least polar solvent, ethyl acetate, to 269 nm in the most polar solvent, water. nih.govresearchgate.net Concurrently, a second, higher-energy absorption band shows an opposite trend, shifting to lower energies (a red shift) with increasing solvent polarity. d-nb.infonih.govresearchgate.net This second band is observed shifting from 242 nm in acetonitrile to 233 nm in water. nih.gov

The observed shifts are detailed in the table below, which presents the absorption maxima (λmax) and corresponding molar absorptivities (ε) for this compound in various solvents.

| Solvent | λmax,1 (nm) | εmax,1 (10³ M⁻¹cm⁻¹) | λmax,2 (nm) | εmax,2 (10³ M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Ethyl Acetate (EtOAc) | 286 | 16.5 | - | - |

| Acetonitrile (ACN) | 279 | 17.2 | 242 | 7.7 |

| Dimethyl Sulfoxide (DMSO) | 283 | 16.3 | - | - |

| Ethanol (EtOH) | 272 | 18.3 | 237 | 8.6 |

| Methanol (MeOH) | 271 | 18.0 | 236 | 8.8 |

| Water (H₂O) | 269 | 18.0 | 233 | 9.4 |

Table 1: Absorption maxima and molar absorptivities of this compound in various solvents. Data extracted from scientific studies. nih.gov

Analysis using solvatochromic scales, such as the Catalán and Kamlet-Taft models, indicates that the solvent's hydrogen bond donor acidity is the most influential parameter driving the blue shift of the primary absorption band. d-nb.infonih.gov This suggests that hydrogen bonding interactions between the protic solvent molecules and the this compound solute play a crucial role in stabilizing the ground state more than the excited state, thus increasing the energy required for electronic transition.

Theoretical Rationalization of Solvatochromic Shifts (Implicit and Explicit Solvent Models)

The solvatochromic shifts observed in this compound's absorption spectrum have been rationalized through high-level multireference quantum chemistry calculations. d-nb.inforesearchgate.netresearchgate.net These theoretical investigations employ both implicit and explicit solvent models to dissect the complex interplay between the solute and its environment.

Implicit solvent models, which represent the solvent as a continuous dielectric medium, can account for general shifts in excitation energies and are useful for capturing the bulk electrostatic effects of the solvent. researchgate.netunirioja.es However, these models often fall short in accurately predicting the nuanced spectral shifts observed experimentally because they cannot describe specific, short-range interactions like hydrogen bonding. unirioja.esrsc.org

To achieve a more accurate description, explicit solvent models are necessary. rsc.org In the case of this compound, calculations that include a shell of explicit solvent molecules (e.g., water) around the solute have been shown to be critical for explaining the spectral differences between solvents. d-nb.inforesearchgate.net These models demonstrate that direct hydrogen bonding and other specific intermolecular interactions are the primary drivers of the observed solvatochromic shifts. researchgate.net Theoretical studies have found that the dipole moments of the excited states are responsible for some of the general energy shifts, but it is the explicit solvent interactions that truly explain the distinct spectra recorded in different solvents. researchgate.netresearchgate.net The failure of purely implicit models highlights the necessity of an atomistic, explicit treatment of the solvent to accurately capture the stabilizing hydrogen bonding interactions, particularly in protic environments. unirioja.es

Photochemical and Photophysical Properties

Thiobases, including this compound, exhibit photochemical properties that distinguish them significantly from their canonical nucleobase counterparts. nih.gov A primary characteristic is that their UV absorption spectra are considerably red-shifted. nih.gov The absorption spectrum of this compound features an intense absorption band with a maximum between 269 nm and 286 nm, depending on the solvent, and a second band at higher energies (233-242 nm). nih.gov An absorption tail can extend to approximately 330–350 nm. nih.govresearchgate.net This shift allows for selective excitation of thiobases with UVA light without significantly affecting the natural DNA bases.

A key photochemical feature of thiobases is the highly efficient population of long-lived triplet states following UVA excitation. nih.gov This property is central to their use in applications such as photoaffinity labeling and photochemotherapy. The substitution of a carbonyl oxygen with a sulfur atom, as in this compound, perturbs the electronic structure, leading to these unique absorption and photochemical behaviors. nih.gov

Ultrafast Intersystem Crossing to Long-Lived Triplet States

A hallmark of this compound's photochemistry is its efficient population of triplet states via ultrafast intersystem crossing (ISC). nih.gov Upon absorption of UVA radiation, thiobases, including 2TC, exhibit near-unity quantum yields of triplet state formation. nih.govnih.gov This process is remarkably rapid, occurring on the femto- to picosecond timescale. researchgate.net

In its thione form, which is prevalent in solution, the photodynamics are dominated by this efficient ISC to the triplet manifold. rsc.orgrsc.org The presence of the thiocarbonyl group is instrumental in this process, as it actively suppresses the internal conversion pathways back to the ground state that are characteristic of canonical cytosine. rsc.orgrsc.org Theoretical models suggest that the spin-orbit coupling, which facilitates the ISC, is significant along the reaction coordinate that would otherwise lead to internal conversion. nih.gov

Interestingly, the mechanism of ISC is tautomer-specific. While the thione form readily undergoes ISC, this pathway is not active for the thiol form that dominates in the gas phase. rsc.org In the gas phase, the thiol-2TC undergoes ultrafast internal conversion, yet a long-lived state with a nanosecond lifetime is also observed, distinguishing its photodynamics from enol cytosine. rsc.org An alternative model has been proposed that rationalizes the high triplet yields without invoking intersystem crossings, suggesting that the homolytic rupture of the N-H group upon UVA radiation leads to radical fragments whose recombination along triplet channels results in stable triplet tautomeric structures. nih.govresearchgate.net

The following table summarizes the key aspects of intersystem crossing in this compound:

Table 1: Intersystem Crossing (ISC) Characteristics of this compound

| Feature | Description | Reference |

|---|---|---|

| Triplet Quantum Yield | Near-unity upon UVA irradiation in thiobases. | nih.govnih.gov |

| ISC Timescale | Femto- to picosecond range. | researchgate.net |

| Role of Thiocarbonyl Group | Suppresses internal conversion, promoting ISC in the thione form. | rsc.orgrsc.org |

| Tautomer Specificity | Efficient ISC is characteristic of the thione form in solution, not the thiol form in the gas phase. | rsc.org |

| Alternative Model | Homolytic N-H bond rupture and radical recombination on triplet surfaces may lead to triplet states. | nih.govresearchgate.net |

Water-Chromophore Electron Transfer (WCET) Mechanisms

In aqueous environments, the interaction between this compound and water molecules introduces additional deactivation pathways. Quantum-chemical simulations have revealed that explicit water molecules interacting with the thiocarbonyl group can facilitate a process known as water-chromophore electron transfer (WCET). arxiv.orgresearchgate.netresearchgate.net This mechanism is significant as it can lead to the formation of an intersystem crossing that was not previously considered. arxiv.orgresearchgate.netresearchgate.net

The WCET process in this compound is particularly noteworthy as it has been identified as the first example of such a process occurring in the triplet manifold of electronic states. arxiv.orgresearchgate.netresearchgate.net This phenomenon offers a potential explanation for the observed nonradiative decay of the triplet state population in thiopyrimidines, even in the absence of molecular oxygen. arxiv.orgresearchgate.netresearchgate.net The involvement of water in the excited-state dynamics highlights the critical role of the solvent environment in modulating the photochemical behavior of 2TC. arxiv.orgresearchgate.netresearchgate.net

Electron-Driven Proton Transfer (EDPT) and Radical Formation Pathways

Theoretical calculations suggest that the WCET process can be followed by a subsequent, nearly barrierless, electron-driven proton transfer (EDPT). arxiv.orgresearchgate.net This EDPT event results in the formation of a hydroxyl radical, which is a highly reactive species. arxiv.orgresearchgate.net The formation of such radicals could have significant implications, potentially leading to further reactions like photohydration or deamination. arxiv.orgresearchgate.net

Another proposed pathway for radical formation involves the homolytic rupture of the N-H bond of the thiobase upon UVA irradiation. nih.govresearchgate.net This process is predicted to yield radical fragments. nih.govresearchgate.net The subsequent recombination of these radicals can occur through different channels. Recombination via the most favorable singlet channel leads back to the ground state of the amino-thiol tautomer of this compound through a barrierless pathway, which could explain the ultrafast decay component observed experimentally. nih.govresearchgate.net Conversely, the recombination of these radical fragments along triplet channels can lead to the formation of stable triplet tautomers. nih.govresearchgate.net This radical-pair mechanism provides an alternative explanation for the high triplet yields observed for 2TC. nih.govresearchgate.net

The following table outlines the proposed radical formation pathways in this compound:

Table 2: Proposed Radical Formation Pathways in this compound

| Pathway | Description | Consequence | Reference |

|---|---|---|---|

| WCET-EDPT | Water-chromophore electron transfer followed by electron-driven proton transfer. | Formation of a hydroxyl radical. | arxiv.orgresearchgate.net |

| Homolytic N-H Rupture | Breakage of the N-H bond upon UVA irradiation. | Formation of radical fragments. | nih.govresearchgate.net |

| Radical Recombination (Singlet) | Recombination of radical fragments on the singlet potential energy surface. | Barrierless pathway to the ground state (ultrafast decay). | nih.govresearchgate.net |

| Radical Recombination (Triplet) | Recombination of radical fragments on the triplet potential energy surfaces. | Formation of stable triplet tautomers. | nih.govresearchgate.net |

Microsolvation Effects on Excited State Deactivation Dynamics

The immediate environment surrounding a chromophore, known as the microsolvation shell, can profoundly influence its excited-state deactivation dynamics. For this compound, the effects of microsolvation have been investigated using both experimental techniques and theoretical calculations. researchgate.netacs.orgacs.org The interaction with even a small number of solvent molecules can alter the photophysical pathways. nih.gov

Studies combining experimental absorption spectra with high-level quantum chemistry calculations have shown that both implicit and explicit solvent effects contribute to the observed solvatochromic shifts in the absorption bands of 2TC. nih.govacs.orgacs.orgresearchgate.net The dipole moments of the excited states are responsible for general shifts in excitation energies, while explicit solvent interactions, such as hydrogen bonds, account for the specific differences observed in various solvents. nih.govacs.orgacs.org

In the context of deactivation dynamics, interactions with explicit water molecules have been shown to enable the WCET mechanism, as discussed previously. researchgate.net More generally, microsolvation can affect the energy barriers for different deactivation channels. For instance, in studies of cytosine, hydrogen bonding with protic solvents like water and methanol, or aprotic solvents like tetrahydrofuran, has been shown to alter the decay time constants of the excited state. nih.gov While specific data for this compound microsolvated clusters is still emerging, the principles observed for cytosine suggest that the number and nature of solvent molecules directly interacting with 2TC will significantly modulate its excited-state lifetimes and deactivation pathways. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Applications

DFT is a widely used computational method for studying medium-sized molecules, offering an excellent balance between computational cost and accuracy, particularly for wavenumber calculations in biomolecules. mdpi.com

DFT has been extensively applied for the geometry optimization and energy calculations of 2-thiocytosine (B14015), especially to evaluate the stability of its various tautomeric forms in both vacuum (gas phase) and solution. Studies have shown that the tautomeric preference of this compound is significantly influenced by the environment. In the gas phase, amino-thiol forms (specifically T2b and T2a) can be highly stable, with the amino-thiol trans (T2a) and amino-thiol cis (T2b) forms being nearly isoenergetic mdpi.comacs.orgnih.gov. However, in polar solvents, the 1H-amino-thion tautomer (T1) is predicted to be the most stable form, often being the only tautomer present in solvents like acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), and water acs.orgnih.gov.

| Tautomer | Description | This compound (kJ/mol) | Cytosine (kJ/mol) |

|---|---|---|---|

| T1 | 1H-amino-thion | Reference (0.00) | Reference (0.00) |

| T2a | Amino-thiol trans | Slightly higher than T2b | Higher than T2b |

| T2b | Amino-thiol cis | Most stable in gas phase | Most stable in gas phase |

| T3a | Imino-thione cis | Significantly higher | Significantly higher |

| T3b | Imino-thione trans | Significantly higher | Significantly higher |

| T4 | 3H-amino-thion | Least stable | Least stable |

| Note: Relative energies are qualitative for T2a, T3a, T3b, T4, as specific numerical values for all tautomers were not uniformly provided across sources for both compounds, but the stability trend is consistent. The energy difference between T2b and T2a is 1.15 kJ/mol for 2TC and 2.69 kJ/mol for cytosine. mdpi.comresearcher.liferesearchgate.net |

The calculated dipole moment for this compound (in its TC1 form) was found to be 4.205 D, which is lower than that of cytosine (5.793 D). mdpi.com

DFT calculations are crucial for accurately predicting and assigning the vibrational (IR and Raman) spectra of this compound. Using functionals such as B3LYP and CAM-B3LYP, theoretical vibrational frequencies show good agreement with experimental data, aiding in the resolution of inconsistencies in previous assignments for cytosine and thiocytosine. mdpi.comresearchgate.netwalshmedicalmedia.comworldscientific.comajol.info

Specific vibrational modes have been predicted and assigned:

The N1-H stretching mode (ν32) is predicted around 3112 cm⁻¹ (IR) and 3110 cm⁻¹ (Raman) with strong IR and medium Raman intensity, aligning well with experimental bands. mdpi.com

The torsional mode τ(NH2) (ν7) appears as an almost pure mode (80% PED) predicted at 532 cm⁻¹ (B3LYP) and 530 cm⁻¹ (CAM-B3LYP), correlating with an experimental IR band at 527 cm⁻¹. mdpi.com

The wagging mode ω(NH2) (ν3) is predicted at 621 cm⁻¹ (IR) with B3LYP and 592 cm⁻¹ with CAM-B3LYP (84% PED), showing excellent correlation with an experimental IR band at 594 cm⁻¹. mdpi.com

The ν(C-N4) stretching mode is identified as part of ring modes, with a significant contribution in mode 24 (ν24), scaled at 1501 cm⁻¹ (IR) with B3LYP and 1508 cm⁻¹ with CAM-B3LYP, consistent with a strong experimental IR band at 1504 cm⁻¹. mdpi.com

| Mode | Description | Predicted Wavenumber (B3LYP, cm⁻¹) mdpi.com | Predicted Wavenumber (CAM-B3LYP, cm⁻¹) mdpi.com | Experimental IR (cm⁻¹) mdpi.com | Experimental Raman (cm⁻¹) mdpi.com |

|---|---|---|---|---|---|

| ν32 | N1-H stretching | 3112 | - | 3110 | 3109 |

| ν7 | τ(NH2) torsional | 532 | 530 | 527 | - |

| ν3 | ω(NH2) wagging | 621 | 592 | 594 | 598 (very weak) |

| ν24 | ν(C-N4) stretching (ring mode) | 1501 | 1508 | 1504 | - |

The Quantum Theory of Atoms in Molecules (QTAIM), often combined with DFT, has been instrumental in analyzing the intricate hydrogen-bonding networks and prototropism within this compound, particularly in its solid state. QTAIM analysis has revealed the presence of various intermolecular interactions in the crystalline structure of this compound. sigmaaldrich.comresearchgate.netresearchgate.netbenchchem.comsigmaaldrich.comsigmaaldrich.com Beyond traditional hydrogen bonds (N-H…N, N-H…S, C-H…S, and C-H…C), QTAIM has also identified non-hydrogen bonding interactions such as N…N, N…C, and N…S. researchgate.netresearchgate.net This detailed analysis provides a more complete picture of the intermolecular forces that stabilize the solid-state structure, which might not be fully discernible through standard X-ray studies alone. researchgate.netresearchgate.net

DFT calculations have been applied to investigate the metal binding properties of this compound. The sulfur atom in this compound significantly enhances its metal-binding affinity, making it a versatile ligand in coordination chemistry. benchchem.com Studies have shown that this compound moieties tend to form N1-nitrogen coordinated complexes with metal ions, such as Ag+. rsc.org The coordination of metal ions, like Ag+, is primarily realized through the N(1) atoms of the this compound fragments. rsc.org This understanding is crucial given the potential antitumor applications of this compound complexes with metals like platinum and bismuth. benchchem.com

High-Level Ab Initio Methods

High-level ab initio methods provide a more rigorous treatment of electron correlation compared to DFT, offering highly accurate insights into molecular properties.

Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2)

Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) is a high-level ab initio method frequently employed to characterize the electronic excited states of this compound and interpret its absorption and emission spectra. mdpi.comacs.orgnih.gov MS-CASPT2 calculations predict the first bright state, S₂ (πSπ), for this compound at approximately 3.76 eV (~330 nm), which correlates with the low-energy tail of Band I in experimental absorption spectra. mdpi.com A second bright state, S₄ (πSπ), is typically assigned to the absorption maximum of Band I, predicted at around 4.30–4.40 eV. mdpi.com The oscillator strength of the S₄ (πSπ) state is significantly higher, at least five times more intense than that of the S₂ (πSπ) state, confirming this assignment. mdpi.com In contrast, the S₁ (nSπ*) state is predicted to be a dark excited state, possessing a very small oscillator strength. mdpi.comacs.org

Higher-energy bright states, S₆ and S₈, have also been proposed to contribute to Band II in the absorption spectrum. mdpi.com MS-CASPT2 calculations have been particularly useful in predicting solvated absorption spectra and comparing them with experimental observations. mdpi.com For instance, the S₄ (πSπ*) state, having a smaller dipole moment than the ground state, is predicted to blue-shift in polar solvents, while S₆ and S₈ exhibit the opposite behavior, consistent with experimental findings. mdpi.comacs.org

MS-CASPT2 is also utilized for minimum energy path (MEP) calculations to understand excited-state decay pathways. For this compound, excitation at 310–320 nm primarily populates the S₂ (πSπ) state. mdpi.com From the Franck-Condon region, the S₂ state is predicted to rapidly decay barrierlessly to two lower-lying S₁ minima with ¹πSπ and ¹nSπ* characters through an internal conversion (IC) funnel. mdpi.com These singlet minima maintain pyrimidine (B1678525) ring planarity but show differences in bond lengths, notably for the C5–C6 bond, which is larger for the ¹πSπ* minimum. mdpi.com Subsequent deactivation from S₂ to S₁ to T₂ (triplet state) occurs on ultrafast timescales, with T₁ becoming the most populated triplet state thereafter. mdpi.com

Table 1: Predicted Vertical Excitation Energies and Oscillator Strengths for this compound (Vacuum, 1H-amino-thion tautomer) acs.org

| State | Character | Energy (eV) | Wavelength (nm) | Oscillator Strength |